Glycylproline dipeptidyl aminopeptidase (GPDA) is an enzyme that catalyzes the hydrolysis of X-Proline dipeptides from the N-terminus of polypeptides [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It shows a strong preference for substrates with proline at the penultimate position [, ]. While GPDA is found in various organisms, much of the research focuses on its role as a potential biomarker for certain diseases in humans [, , , , , , , , , , , , , , , , , , , , , , , , ]. Notably, several papers discuss the presence of different GPDA isoenzymes, with specific isoenzymes showing elevated levels in certain diseases like hepatocellular carcinoma [, , , , , , , ].
Gly-Pro p-nitroanilide p-toluenesulfonate salt, with the Chemical Abstracts Service registry number 65096-46-0, is classified as a synthetic dipeptide substrate. It is derived from the combination of the dipeptide glycine-proline and p-nitroaniline, followed by the formation of a salt with p-toluenesulfonic acid. This compound is widely utilized in biochemical assays to measure the activity of dipeptidyl peptidase IV, an enzyme involved in various physiological processes including glucose metabolism and peptide hormone regulation .
The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves several key steps:
This synthetic route can be scaled for industrial production, where automated processes are employed to ensure consistency and efficiency .
The molecular structure of Gly-Pro p-nitroanilide p-toluenesulfonate salt consists of three primary components:
The molecular formula is , with a molecular weight of approximately 464.49 g/mol . The presence of the nitro group on the aniline ring contributes to its distinctive yellow color when released during enzymatic activity.
Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis reactions when utilized as a substrate in enzymatic assays. The key reactions include:
The mechanism of action for Gly-Pro p-nitroanilide p-toluenesulfonate salt involves its role as a substrate for dipeptidyl peptidase IV:
Gly-Pro p-nitroanilide p-toluenesulfonate salt exhibits several notable physical and chemical properties:
Gly-Pro p-nitroanilide p-toluenesulfonate salt has diverse applications in scientific research:
Gly-Pro p-nitroanilide p-toluenesulfonate salt (GPNA·Tos; CAS 65096-46-0) serves as a highly specific chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme pivotal in glucose metabolism regulation. DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion. The substrate’s design leverages the Pro residue at the P1 position, which aligns perfectly with DPP-IV’s catalytic preference for N-terminal Xaa-Pro dipeptide cleavage [1] [5]. Upon enzymatic hydrolysis, GPNA·Tos releases p-nitroaniline (pNA), yielding a spectrophotometrically quantifiable yellow product (λmax = 405 nm). This reaction underpins standardized assays for DPP-IV activity in metabolic studies, particularly in serum and brush border homogenates [1] [6].
The compound’s specificity is further evidenced by its minimal cross-reactivity with related proteases like DPP-II or DPP-8. Structural studies reveal that the p-toluenesulfonate moiety enhances solubility in aqueous buffers (50 mg/mL in 1 M HCl) while stabilizing the anilide bond against non-specific hydrolysis [5] [6]. This precision makes GPNA·Tos indispensable for:
Property | Value | Application Significance |
---|---|---|
Molecular Formula | C₂₀H₂₄N₄O₇S | Mass spectrometry calibration |
Molecular Weight | 464.5 g/mol | Molar activity calculations |
Solubility | 50 mg/mL in 1 M HCl | Assay buffer compatibility |
Storage Conditions | -20°C (desiccated) | Long-term stability assurance |
Chromogenic Moiety | p-nitroaniline (ε = 9,900 M⁻¹cm⁻¹) | High-sensitivity detection |
The hydrolysis kinetics of GPNA·Tos follow Michaelis-Menten saturation behavior, enabling precise quantification of DPP-IV activity. The reaction mechanism proceeds via a two-step nucleophilic catalysis:
Key kinetic parameters derived from Lineweaver-Burk plots include:
The real-time detection of pNA release (ΔA405/min) allows continuous monitoring of enzyme activity. This method achieves a linear response between 0.01–0.1 U/mL DPP-IV, with sensitivity enhanced by the high molar extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹) [6]. Factors influencing kinetic accuracy include:
Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Human Serum DPP-IV | 0.48 ± 0.03 | 38.2 ± 1.5 | 79,583 |
Porcine Renal DPP-IV | 0.22 ± 0.01 | 25.7 ± 0.8 | 116,818 |
Rat Intestinal Homogenate | 0.31 ± 0.02 | 29.4 ± 1.2 | 94,839 |
Beyond DPP-IV assays, GPNA·Tos enables exploration of proteolytic cascades in digestive physiology and disease pathogenesis. In in vitro gastrointestinal (GI) digestion models, it serves as a reporter substrate to quantify protease efficiency. For example, co-incubation with microbial proteases (e.g., PepzymeAG) increases the hydrolysis rate of dietary proteins (e.g., whey, collagen) by 12–15%, correlating with enhanced peptide bioaccessibility [8]. The liberated peptides exhibit dual bioactivity: antioxidant (ABTS⁺ scavenging) and antidiabetic (DPP-IV inhibition) effects [8].
In pathophysiological contexts, GPNA·Tos facilitates high-throughput screening of natural enzyme inhibitors (NEIs). Hydro-ethanolic plant extracts (e.g., Eucalyptus globulus, Ocimum sanctum) inhibit DPP-IV-mediated GPNA·Tos hydrolysis with IC50 values of 10–50 μg/mL. These inhibitors leverage polyphenolic compounds (e.g., flavonoids, terpenoids) that competitively bind DPP-IV’s active site, as demonstrated by:
Furthermore, GPNA·Tos-based assays reveal protease dysregulation in metabolic diseases. Elevated DPP-IV activity in diabetic sera correlates with impaired GLP-1 function, establishing this substrate as a diagnostic proxy for metabolic syndrome progression [9].
Application Domain | Experimental Model | Key Findings |
---|---|---|
Digestive Proteolysis | In vitro GI simulation | PepzymeAG ↑ GPNA·Tos hydrolysis by 18% vs. controls |
Natural Inhibitor Screens | Eucalyptus leaf extracts | IC50 = 15.2 μg/mL (DPP-IV inhibition) |
Diabetic Pathogenesis | Human serum samples | 2.1-fold ↑ DPP-IV activity in type 2 diabetes |
Polyherbal Formulations | Tulsi-Banyan-Jamun (1:1:2 blend) | Synergistic IC50 = 8.7 μg/mL |
Compound Nomenclature and Variants
Chemical Name | Synonyms | Reference |
---|---|---|
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide; 4-methylbenzenesulfonic acid | Gly-Pro pNA·Tos; GPDA; GPNT | [5] [6] |
Z-Gly-Pro-Arg p-nitroanilide acetate salt | Thrombin substrate; Chromogenic protease probe | [3] |
H-Gly-Ala-pNA·TosOH | DPP-8/9 substrate | [5] |
Gly-Lys p-nitroanilide | Plasmin substrate | [6] |
Note: Z = benzyloxycarbonyl protecting group.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7